(R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride” is represented by the formula C7H10ClFN2. The InChI key for this compound is RYPKPSGSFBRIPY-NUBCRITNSA-N .Physical And Chemical Properties Analysis
“®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride” is a white to yellow solid . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Metallation of π-Deficient Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, has been a significant area of research. The chemoselective lithiation of 3-fluorophyridine, involving butyllithium-polyamine chelates or lithium diisopropylamide, can be directed at the 2- or 4-position depending on lithiation conditions. This process has led to the development of methodologies to selectively produce 3-fluoro-2-lithiopyridine and 3-fluoro-4-lithiopyridine, offering a pathway to synthesize 2,3- or 3,4-disubstituted pyridines efficiently. The theoretical underpinnings of this regioselectivity, particularly in terms of kinetic or thermodynamic control, highlight the potential for targeted synthesis in organic chemistry and materials science (Marsais & Quéguiner, 1983).
Development of Antiretroviral Agents
In the realm of medicinal chemistry, the exploration of nucleoside reverse transcriptase inhibitors (NRTIs) for HIV-1 treatment has benefited from fluorinated compounds. Specifically, 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a novel NRTI with unparalleled anti-HIV-1 activity, showcasing the utility of fluorine substitution in enhancing antiviral potency. Its mechanism of action, resistance profile, and potential for use in treatment and preexposure prophylaxis of HIV-1 infection highlight the critical role of fluorine in developing more effective antiretroviral therapies (Markowitz & Sarafianos, 2018).
Protein Design
Fluorinated amino acids have been investigated for their potential to endow proteins with novel chemical and biological properties. The introduction of highly fluorinated analogs into proteins aims to enhance their stability against chemical and thermal denaturation while retaining biological activity. This approach opens new avenues in protein engineering, potentially leading to the development of proteins with enhanced performance or novel functionalities for use in various biotechnological applications (Buer & Marsh, 2012).
Environmental and Material Sciences
The study of fluorinated molecules, including those related to (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride, extends into environmental and material sciences. Fluorinated compounds' unique physicochemical properties, such as extreme chemical inertness and thermal stability, make them subjects of interest in developing advanced materials and studying environmental impact. Research in this area contributes to a better understanding of how fluorinated compounds can be safely and effectively utilized in various industrial applications, highlighting the balance between leveraging their unique properties and addressing environmental concerns.
For a more in-depth exploration of these topics and to access more scientific research, you can visit consensus.app.
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(1R)-1-(2-fluoropyridin-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPKPSGSFBRIPY-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.